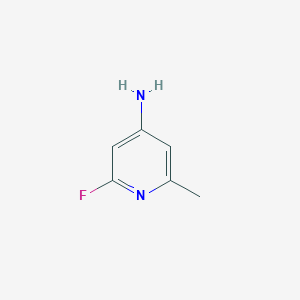

2-Fluoro-6-methylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-6-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 g/mol and is typically available in a solid form .

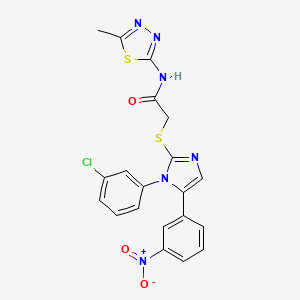

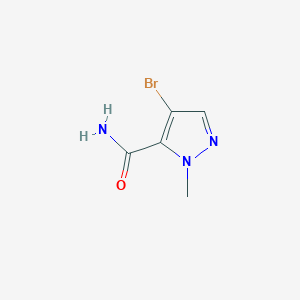

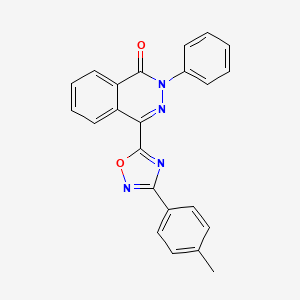

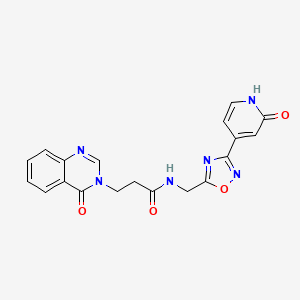

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylpyridin-4-amine consists of a pyridine ring with a fluorine atom at the 2nd position, a methyl group at the 6th position, and an amine group at the 4th position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-6-methylpyridin-4-amine are not detailed in the search results, it’s worth noting that amines, in general, are known to participate in a variety of chemical reactions . For instance, they can undergo acylation and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

2-Fluoro-6-methylpyridin-4-amine is a solid at room temperature . It’s recommended to be stored in a dark place, under an inert atmosphere . The compound is more lipophilic (logD = 0.664 ± 0.005) and slightly more basic (pKa = 7.46 ± 0.01) compared to similar compounds .Scientific Research Applications

Pharmacology: Potassium Channel Blockers

2-Fluoro-6-methylpyridin-4-amine: has been identified as a potential potassium (K+) channel blocker . These blockers are significant in the treatment of diseases like multiple sclerosis (MS), where they help improve walking by binding to exposed K+ channels in demyelinated axons, thus enhancing impulse conduction.

Positron Emission Tomography (PET) Imaging

This compound shows promise as a novel tracer for PET imaging due to its suitable physicochemical properties and binding affinity . PET imaging is crucial for diagnosing and monitoring various diseases, including neurological disorders and cancers.

Organic Synthesis

In the realm of organic synthesis, 2-Fluoro-6-methylpyridin-4-amine serves as a versatile building block. It’s used to synthesize complex molecules, which can have applications ranging from material science to pharmaceuticals .

Medicinal Chemistry

The compound is utilized in medicinal chemistry for drug discovery and development. Its incorporation into new drug candidates can enhance their metabolic stability and efficacy.

Biochemistry: Study of Enzyme Inhibition

It has been used in biochemical studies to investigate the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of various pharmaceuticals .

Industrial Applications

While specific industrial uses are not detailed in the search results, compounds like 2-Fluoro-6-methylpyridin-4-amine often find applications in the development of industrial catalysts, agrochemicals, and advanced materials due to their unique chemical properties .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust or aerosols .

Mechanism of Action

Target of Action

Similar compounds like 4-aminopyridine are known to target voltage-gated potassium (kv) channels .

Mode of Action

For instance, 4-aminopyridine binds to exposed Kv channels in demyelinated axons, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .

Biochemical Pathways

The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Based on its potential interaction with kv channels, it might influence the conduction of electrical signals in neurons .

properties

IUPAC Name |

2-fluoro-6-methylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGKNUKVUUSYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylpyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2995454.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]furan-3-carboxamide](/img/structure/B2995456.png)

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(dimethylamino)acrylonitrile](/img/structure/B2995460.png)

![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)